molecular formula C15H11FN2O B14024754 (3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B14024754
M. Wt: 254.26 g/mol
InChI Key: XMNRWQBNAHCUMH-UONOGXRCSA-N
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Description

(3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropyridine moiety attached to an indeno-oxazole framework, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing both the indene and oxazole functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of hydrogenation catalysts.

    Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, (3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its fluorinated pyridine ring can serve as a probe in various biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of products in fields such as electronics and materials science.

Mechanism of Action

The mechanism of action of (3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The indeno-oxazole framework provides additional binding sites and structural rigidity, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,8aS)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
  • (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
  • (3aR,8aS)-2-(5-Methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Uniqueness

The uniqueness of (3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole lies in its fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The presence of fluorine can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

(3aS,8bR)-2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C15H11FN2O/c16-10-5-6-12(17-8-10)15-18-14-11-4-2-1-3-9(11)7-13(14)19-15/h1-6,8,13-14H,7H2/t13-,14+/m0/s1

InChI Key

XMNRWQBNAHCUMH-UONOGXRCSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)F

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)F

Origin of Product

United States

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